Cas no 121088-09-3 (1,4-Bis(tert-butoxy)tetrafluorobenzene)

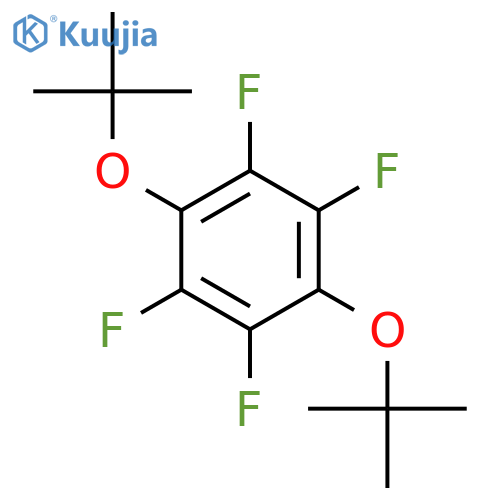

121088-09-3 structure

商品名:1,4-Bis(tert-butoxy)tetrafluorobenzene

CAS番号:121088-09-3

MF:C14H18F4O2

メガワット:294.285138607025

MDL:MFCD00069107

CID:137104

PubChem ID:2736007

1,4-Bis(tert-butoxy)tetrafluorobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,1,4-bis(1,1-dimethylethoxy)-2,3,5,6-tetrafluoro-

- 1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene

- 1,4-Bis(tert-butoxy)tetra-fluorobenzene, tech.

- 1,4-Bis(tert-butoxy)tetrafluorobenzene, tech.

- 1,4-di-t-butoxytetrafluorobenzene

- PC1225M

- tetrafluoro-1,4-di-butoxybenzene

- 1,4-BIS(T-BUTOXY)TETRAFLUOROBENZENE

- 1,4-BIS(TERT-BUTOXY)TETRAFLUOROBENZENE

- F01225M 1,4-Bis(butoxy)tetrafluobenzene

- 1,4-BIS(TERT-BUTOXY)TETRAFLUOROBENZENE 90%

- 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene

- A804655

- FT-0606803

- 1,4-bis(tert-butoxy)-2,3,5,6-tetrafluorobenzene

- MFCD00069107

- DTXSID90371079

- SCHEMBL4344192

- CS-0442104

- AKOS007930699

- 121088-09-3

- 1,4-Bis(1,1-Dimethylethoxy)-2,3,5,6-Tetrafluoro-Benzene

- DB-041601

- 1,4-Bis(tert-butoxy)tetrafluorobenzene

-

- MDL: MFCD00069107

- インチ: InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3

- InChIKey: MPMWFMRRLDGGDN-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F

計算された属性

- せいみつぶんしりょう: 294.12400

- どういたいしつりょう: 294.12429246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 18.5Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 55-56°C

- PSA: 18.46000

- LogP: 4.59760

- ようかいせい: 未確定

1,4-Bis(tert-butoxy)tetrafluorobenzene セキュリティ情報

1,4-Bis(tert-butoxy)tetrafluorobenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Bis(tert-butoxy)tetrafluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B701570-100mg |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Apollo Scientific | PC1225M-25g |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | tech | 25g |

£264.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-5g |

1,4-Bis(tert-butoxy)tetra-fluorobenzene |

121088-09-3 | tech. | 5g |

697CNY | 2021-05-08 | |

| Fluorochem | 004087-1g |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | 90% | 1g |

£10.00 | 2021-07-03 | |

| Fluorochem | 004087-5g |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | 90% | 5g |

£34.00 | 2021-07-03 | |

| A2B Chem LLC | AD73952-25g |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | 92% | 25g |

$219.00 | 2024-04-20 | |

| Apollo Scientific | PC1225M-5g |

1,4-Bis(tert-butoxy)tetrafluorobenzene |

121088-09-3 | tech | 5g |

£71.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-25g |

1,4-Bis(tert-butoxy)tetra-fluorobenzene |

121088-09-3 | tech. | 25g |

2648.0CNY | 2021-07-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003363-5g |

1,4-Bis(tert-butoxy)tetra-fluorobenzene |

121088-09-3 | tech. | 5g |

697.0CNY | 2021-07-05 | |

| Cooke Chemical | LN8527858-25g |

1,4-Di-tert-butoxy-2,3,5 |

121088-09-3 | 6-tetrafluorobenzene | 25g |

RMB 991.20 | 2025-02-20 |

1,4-Bis(tert-butoxy)tetrafluorobenzene 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

121088-09-3 (1,4-Bis(tert-butoxy)tetrafluorobenzene) 関連製品

- 1174005-86-7(1,2-Difluoro-3-isopropoxybenzene)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 61549-49-3(9-Decenenitrile)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:121088-09-3)1,4-Bis(tert-butoxy)tetrafluorobenzene

清らかである:99%

はかる:25g

価格 ($):184.0